Cas no 1262411-49-3 ((4-methyltetrahydrothiopyran-4-yl)methanamine)

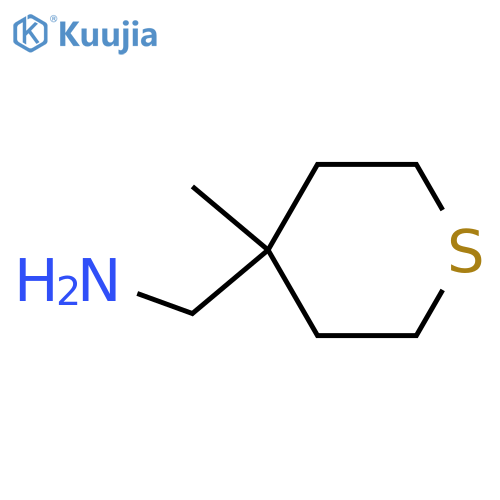

1262411-49-3 structure

商品名:(4-methyltetrahydrothiopyran-4-yl)methanamine

CAS番号:1262411-49-3

MF:C7H15NS

メガワット:145.26570057869

CID:4565897

(4-methyltetrahydrothiopyran-4-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- (4-methyltetrahydro-2H-thiopyran-4-yl)methanamine

- (4-methyltetrahydrothiopyran-4-yl)methanamine

-

- インチ: 1S/C7H15NS/c1-7(6-8)2-4-9-5-3-7/h2-6,8H2,1H3

- InChIKey: FGZMGDHKFMIWJC-UHFFFAOYSA-N

- ほほえんだ: C(C1(C)CCSCC1)N

(4-methyltetrahydrothiopyran-4-yl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8101-5G |

(4-methyltetrahydrothiopyran-4-yl)methanamine |

1262411-49-3 | 95% | 5g |

¥ 14,394.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8101-10G |

(4-methyltetrahydrothiopyran-4-yl)methanamine |

1262411-49-3 | 95% | 10g |

¥ 23,991.00 | 2023-04-05 | |

| Chemenu | CM562328-250mg |

(4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine |

1262411-49-3 | 95%+ | 250mg |

$*** | 2023-03-29 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8101-100mg |

(4-methyltetrahydrothiopyran-4-yl)methanamine |

1262411-49-3 | 95% | 100mg |

¥1179.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8101-1.0g |

(4-methyltetrahydrothiopyran-4-yl)methanamine |

1262411-49-3 | 95% | 1.0g |

¥4711.0000 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128889-500mg |

(4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine |

1262411-49-3 | 98% | 500mg |

¥4888.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8101-500.0mg |

(4-methyltetrahydrothiopyran-4-yl)methanamine |

1262411-49-3 | 95% | 500.0mg |

¥3143.0000 | 2024-07-28 | |

| Chemenu | CM562328-100mg |

(4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine |

1262411-49-3 | 95%+ | 100mg |

$*** | 2023-03-29 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8101-100MG |

(4-methyltetrahydrothiopyran-4-yl)methanamine |

1262411-49-3 | 95% | 100MG |

¥ 1,201.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8101-1g |

(4-methyltetrahydrothiopyran-4-yl)methanamine |

1262411-49-3 | 95% | 1g |

¥4711.0 | 2024-04-25 |

(4-methyltetrahydrothiopyran-4-yl)methanamine 関連文献

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

1262411-49-3 ((4-methyltetrahydrothiopyran-4-yl)methanamine) 関連製品

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1262411-49-3)(4-methyltetrahydrothiopyran-4-yl)methanamine

清らかである:99%

はかる:1g

価格 ($):935.0